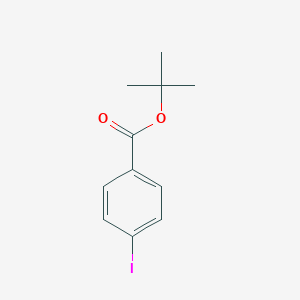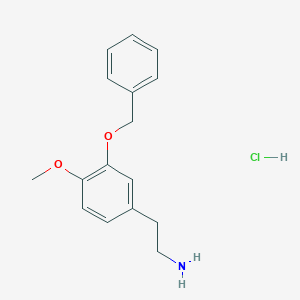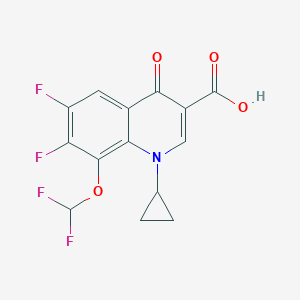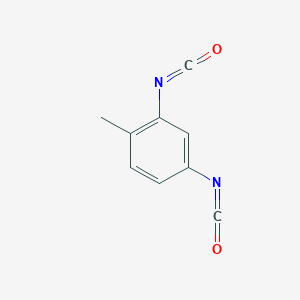![molecular formula C13H7ClF3NO3 B125356 8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 127199-26-2](/img/structure/B125356.png)
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a chemical with the molecular formula C13H7ClF3NO3 . It has a molecular weight of 317.65 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure that includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains several fluorine atoms and a cyclopropyl group .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 317.65 g/mol . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.
Applications De Recherche Scientifique
Antibacterial Agents
The quinoline core of the compound is structurally similar to that found in many antibacterial agents . The presence of fluorine atoms is known to enhance the antibacterial activity of such compounds. This particular compound could be investigated for its efficacy against various bacterial strains, potentially leading to the development of new antibiotics.
Enzyme Inhibition
Fluorinated quinolines have been shown to act as enzyme inhibitors . The specific configuration of fluorine atoms in this compound might offer a unique approach to inhibiting enzymes that are crucial for the survival of certain pathogens, making it a candidate for antiviral and antiparasitic drug development.
Antineoplastic Properties
Compounds with a quinoline structure have been used in the search for antineoplastic drugs . The compound’s ability to interfere with DNA replication makes it a potential candidate for cancer research, where it could be used to inhibit the growth of cancer cells.
Agricultural Applications
Some fluorinated quinolines have found applications in agriculture . This compound could be explored for its potential use in protecting crops from bacterial infections, acting as a plant antibiotic.
Liquid Crystal Components
Due to their structural properties, certain quinolines are used in the production of liquid crystals . The compound’s unique fluorine arrangement might contribute to the development of new materials with specific optical properties for electronic displays.
Synthesis of Fluorinated Compounds
The compound can serve as a precursor in the synthesis of other fluorinated organic molecules . Its reactivity could be utilized in creating novel compounds with desired properties for use in material science or pharmaceuticals.
Metal Complex Formation
Fluorinated quinolines are known to form complexes with metals, which have various applications . This compound could be studied for its ability to chelate metals, leading to potential uses in medicinal chemistry and environmental remediation.
Research Tool in Fluorine Chemistry
The compound’s structure makes it an interesting subject for research in fluorine chemistry . It could be used to study the effects of fluorination on the biological activity and physical properties of heterocyclic compounds.
Safety and Hazards
Propriétés
IUPAC Name |
8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-9-10(17)7(16)1-4-11(9)18(8-2-6(8)15)3-5(12(4)19)13(20)21/h1,3,6,8H,2H2,(H,20,21)/t6-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNVUCYYHOBXLB-SVRRBLITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1F)N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6,7-difluoro-1-((1S,2R)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

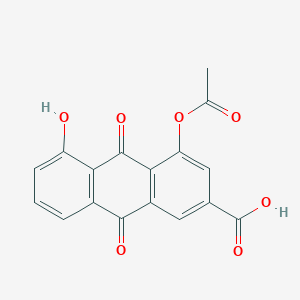
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
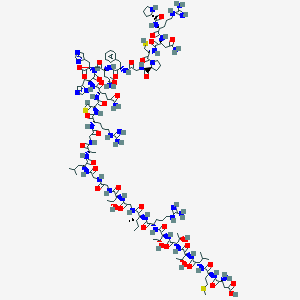
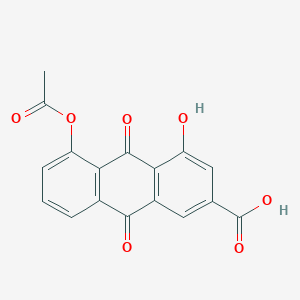
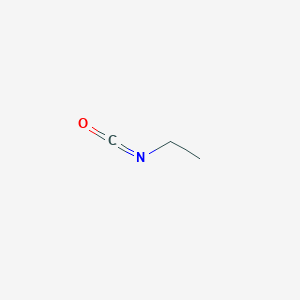


![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)

